2-Methoxy-4,6-dimethyl-5-nitropyrimidine

Overview

Description

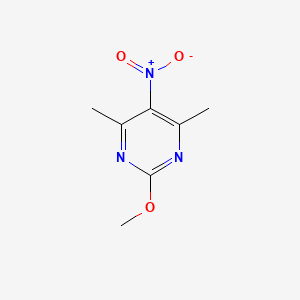

2-Methoxy-4,6-dimethyl-5-nitropyrimidine is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.165 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of methoxy, dimethyl, and nitro functional groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine typically involves the nitration of 2-methoxy-4,6-dimethylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-dimethyl-5-nitropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Reduction: Formation of 2-methoxy-4,6-dimethyl-5-aminopyrimidine.

Oxidation: Formation of 2-methoxy-4,6-dicarboxy-5-nitropyrimidine.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2-Methoxy-4,6-dimethyl-5-nitropyrimidine serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its functional groups allow for further derivatization to create novel compounds with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It has shown efficacy comparable to standard antimicrobial agents, making it a candidate for the development of new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer effects. It has been tested on different cancer cell lines, demonstrating cytotoxicity and the ability to inhibit cell proliferation.

Medicine

- Drug Development : The compound is being investigated for its potential use as a scaffold in drug design. Its structural features could lead to the development of new therapeutic agents targeting various diseases.

Industry

- Production of Dyes and Pigments : In industrial applications, this compound is utilized in the production of dyes and specialty chemicals due to its vibrant color properties and stability under various conditions.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Anticancer | Induces cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Potential competitive inhibition of enzymes |

Case Study 1: Antimicrobial Efficacy

A study reported that this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in both planktonic and biofilm states of bacteria, indicating its potential application in treating persistent infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that the compound could induce significant cell death in murine melanoma B16 cells while showing low toxicity on normal cells. This suggests a favorable therapeutic index for potential anticancer treatments.

Case Study 3: Structure-Activity Relationships

Research into structure-activity relationships (SAR) indicated that modifications to the pyrimidine ring could enhance biological activity. Derivatives with electron-donating groups showed increased inhibitory effects on COX-2 enzymes, suggesting possible anti-inflammatory applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-4,6-dimethylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4-Dihydroxy-6-methyl-5-nitropyrimidine: Contains hydroxyl groups instead of methoxy, affecting its solubility and reactivity.

4,6-Dimethoxy-2-methyl-5-nitropyrimidine: Has methoxy groups at different positions, influencing its chemical properties.

Uniqueness

2-Methoxy-4,6-dimethyl-5-nitropyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-Methoxy-4,6-dimethyl-5-nitropyrimidine (MDNP) is a pyrimidine derivative characterized by its unique functional groups, which include a methoxy group, two methyl groups, and a nitro group. Its molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 194.20 g/mol. The compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological activities.

MDNP interacts with various biological targets, influencing cellular processes through several mechanisms:

- Competitive Inhibition : MDNP may inhibit enzymes by competing with substrates for active sites.

- Allosteric Modulation : It can alter enzyme activity by binding to sites other than the active site, thereby changing the enzyme's conformation.

- Biochemical Pathways : The compound is involved in nucleic acid synthesis and signal transduction pathways, which are critical for cellular functions and responses.

Pharmacological Properties

Research indicates that MDNP exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that MDNP possesses significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its activity is comparable to that of standard antimicrobials, making it a candidate for further development in treating infections .

- Anticancer Potential : Preliminary investigations suggest that MDNP may have anticancer effects. It has been tested on various cancer cell lines, demonstrating cytotoxicity and the ability to inhibit cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of MDNP:

- Antimicrobial Efficacy : A study reported that MDNP exhibited strong antibacterial activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective in both planktonic and biofilm forms of bacteria .

- Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that MDNP could induce significant cell death in murine melanoma B16 cells. The compound showed low toxicity on normal cells, suggesting a favorable therapeutic index .

- Structure-Activity Relationships (SAR) : Research into SAR has indicated that modifications to the pyrimidine ring can enhance the biological activity of similar compounds. For example, derivatives with electron-donating groups showed increased inhibitory effects on COX-2 enzymes, suggesting potential anti-inflammatory applications .

Chemical Reactions and Stability

MDNP undergoes various chemical reactions that affect its biological activity:

- Nucleophilic Substitution : The nitro group can be replaced by nucleophiles under specific conditions.

- Reduction and Oxidation : The compound can be reduced to form amino derivatives or oxidized to yield carboxylic acids .

Environmental factors such as temperature and pH significantly influence the stability and efficacy of MDNP, impacting its pharmacokinetics and potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,6-Dimethylpyrimidine | Lacks methoxy and nitro groups | More basic due to absence of electron-withdrawing groups |

| 2-Methoxy-4-methylpyrimidine | Contains one methyl group instead of two | Potentially different biological activity |

| 2-Methoxy-5-nitropyridine | Nitro group at position five | May exhibit different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-4,6-dimethyl-5-nitropyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nitration of a precursor (e.g., 4,6-dimethoxy-2-methylpyrimidine) using nitric acid in acetic acid at room temperature, yielding >80% purity . Alternative routes involve concentrated sulfuric acid, but acetic acid is preferred due to reduced side-product formation. Optimization includes:

-

Temperature control : Maintain 20–25°C to avoid over-nitration.

-

Stoichiometry : A 1:1.2 molar ratio of precursor to HNO₃ minimizes unreacted starting material.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves nitro byproducts.

Reaction Condition Yield (%) Purity (%) HNO₃ in acetic acid 85 92 H₂SO₄ as catalyst 72 84

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Methoxy protons appear as singlets at δ 3.9–4.1 ppm; methyl groups at δ 2.5–2.7 ppm .

- ¹³C NMR : Nitro group quaternary carbon at δ 150–155 ppm.

- IR : Strong NO₂ asymmetric stretch at 1520–1550 cm⁻¹ .

- MS : Molecular ion peak at m/z 199.16 (C₇H₉N₃O₄) with fragmentation patterns matching nitro-pyrimidine scaffolds .

Q. What common chemical transformations are applicable to this compound?

- Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) converts the nitro group to an amine, yielding 5-amino derivatives. Tin(II) chloride in HCl is an alternative but requires post-reaction neutralization .

- Substitution : Methoxy groups undergo nucleophilic displacement with amines (e.g., NH₃ in dioxane, 80°C) to form 4,6-diamino derivatives .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate solid-state interactions of this compound?

- Crystallography : Single-crystal X-ray diffraction reveals planar pyrimidine rings with intermolecular C–H···O hydrogen bonds (2.8–3.0 Å) stabilizing the lattice . Methoxy groups adopt anti conformations to minimize steric clashes.

- Hirshfeld Analysis : >15% contribution from H···O/N contacts, highlighting nitro and methoxy groups as key interaction sites .

| Interaction Type | Distance (Å) | Contribution (%) |

|---|---|---|

| C–H···O (nitro) | 2.85 | 12 |

| C–H···N (pyrimidine) | 3.10 | 8 |

Q. What computational methods predict the reactivity and biological activity of this compound?

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and identifies electrophilic regions (nitro group: Fukui f⁻ >0.25) prone to nucleophilic attack .

- Molecular Docking : AutoDock Vina simulates binding to E. coli dihydrofolate reductase (binding energy: −8.2 kcal/mol), suggesting antimicrobial potential .

Q. How do solvent polarity and temperature influence regioselectivity in substitution reactions?

- Polar solvents (DMF, DMSO) favor SNAr mechanisms at the 4-position due to stabilization of the Meisenheimer complex.

- Non-polar solvents (toluene) promote 6-position substitution via radical pathways at elevated temperatures (>100°C) .

| Solvent | Dielectric Constant (ε) | Dominant Position |

|---|---|---|

| DMF | 37 | 4 |

| Toluene | 2.4 | 6 |

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts?

- Byproduct Analysis : LC-MS identifies chlorinated derivatives (e.g., 4,6-dichloro analogs) arising from solvent impurities. Use HPLC-grade solvents to suppress halogenation .

- In Situ Monitoring : ReactIR tracks nitro group consumption; deviations from expected kinetics indicate competing pathways (e.g., nitration vs. oxidation) .

Properties

IUPAC Name |

2-methoxy-4,6-dimethyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-4-6(10(11)12)5(2)9-7(8-4)13-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLDTEBEKUVBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.